REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:12][N:11]2[CH:4]([CH2:5][CH:6]3[CH:10]2[CH2:9][N:8](C(OCC)=O)[CH2:7]3)[CH2:3]1.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Ba+2]>O>[OH:1][CH:2]1[CH2:12][N:11]2[CH:4]([CH2:5][CH:6]3[CH:10]2[CH2:9][NH:8][CH2:7]3)[CH2:3]1 |f:1.2.3,4.5|
|
Name
|
ethyl 10-hydroxy-1,4-diazatricyclo[6.3.0.02,6 ]undecane-4-carboxylate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OC1CC2CC3CN(CC3N2C1)C(=O)OCC
|
Name
|
Ba(OH)2
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ba+2]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted ten times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
OC1CC2CC3CNCC3N2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |